molecular formula C17H20N2O2 B15396189 N-(1-Acetyl-1H-indol-6-yl)cyclohexanecarboxamide

N-(1-Acetyl-1H-indol-6-yl)cyclohexanecarboxamide

Cat. No.: B15396189
M. Wt: 284.35 g/mol
InChI Key: KIESSGJJCUDOGC-UHFFFAOYSA-N
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Description

N-(1-Acetyl-1H-indol-6-yl)cyclohexanecarboxamide is a synthetic chemical compound featuring an indole core scaffold, a structure of high significance in medicinal chemistry . The molecular framework incorporates acetyl and cyclohexanecarboxamide substituents, which are common in the design of pharmacologically active molecules. Indole-based compounds are frequently investigated in drug discovery for their diverse biological activities . This compound is intended for research and development purposes in a laboratory setting only. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

N-(1-acetylindol-6-yl)cyclohexanecarboxamide

InChI

InChI=1S/C17H20N2O2/c1-12(20)19-10-9-13-7-8-15(11-16(13)19)18-17(21)14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,18,21)

InChI Key

KIESSGJJCUDOGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC2=C1C=C(C=C2)NC(=O)C3CCCCC3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, physicochemical properties, and synthetic aspects of N-(1-Acetyl-1H-indol-6-yl)cyclohexanecarboxamide with structurally related compounds:

Compound Name Indole Substituents Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 1-Acetyl, 6-Cyclohexanecarboxamide Acetyl, Amide C₁₇H₁₉N₂O₃ 299.35 Moderate lipophilicity; enhanced metabolic stability due to acetylation
N-(1H-Indol-4-yl)cyclohexanecarboxamide 4-Cyclohexanecarboxamide Amide C₁₅H₁₈N₂O 242.32 Higher solubility (polar amide at 4-position); no acetyl group increases NH availability
N-[(Naphthalen-1-yl)carbamothioyl]cyclohexanecarboxamide Naphthalene substitution Thioamide, Carboxamide C₁₈H₂₀N₂OS 312.43 Lower solubility due to thioamide; distinct hydrogen-bonding (N–H⋯S) and π-stacking
2-(6-Methyl-1H-indol-3-yl)acetic acid 6-Methyl, 3-Acetic acid Carboxylic acid, Methyl C₁₁H₁₁NO₂ 189.21 High solubility in basic conditions; reactive carboxyl group enables conjugation
(S)-N-(1-((2-Cycloheptylethyl)amino)... iodide 3-Indole, quaternary ammonium Quaternary ammonium, Amide C₂₄H₃₈IN₃O 535.47 High water solubility (ionic nature); charged group impacts membrane permeability

Substituent Position and Electronic Effects

  • Position 1 vs. 4 vs. The 6-position in the target compound positions the cyclohexane group distally, which may reduce steric clashes in binding pockets compared to 4-substituted analogs.
  • Functional Group Variations :

    • Thioamide () : Replacing oxygen with sulfur alters hydrogen-bonding capacity and increases hydrophobicity. The thioamide’s N–H⋯S interactions form unique supramolecular motifs .
    • Carboxylic Acid () : Ionizable groups improve aqueous solubility but limit blood-brain barrier penetration.
    • Quaternary Ammonium () : Charged groups enhance solubility but reduce passive diffusion across membranes.

Physicochemical Properties

  • N-(1H-Indol-4-yl)cyclohexanecarboxamide is more polar due to the absence of acetyl, enhancing water solubility. Ionic compounds (e.g., ) exhibit high solubility but require formulation adjustments for bioavailability.
  • Stability :

    • Acetylation in the target compound reduces oxidative metabolism at the indole NH, improving plasma stability compared to NH-containing analogs .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(1-Acetyl-1H-indol-6-yl)cyclohexanecarboxamide and related analogs?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling cyclohexanecarboxylic acid derivatives with indole-containing amines. For example:
  • Step 1 : Activate the carboxylic acid (e.g., via chloride formation using thionyl chloride or coupling agents like EDCI).
  • Step 2 : React with 1H-indol-6-amine derivatives under inert conditions (e.g., dry DMF, 0–5°C) .
  • Step 3 : Acetylate the indole nitrogen using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) .
  • Purification : Use column chromatography (e.g., silica gel, gradient elution with hexane/ethyl acetate) or recrystallization .
  • Validation : Confirm structure via 1H^1H-/13C^{13}C-NMR, IR (amide C=O stretch ~1650–1680 cm1^{-1}), and HRMS .

Q. How can researchers validate the structural integrity of This compound?

  • Methodological Answer :
  • NMR Analysis :
  • 1H^1H-NMR: Look for indole H-3 (δ ~7.5–7.8 ppm, singlet), acetyl methyl protons (δ ~2.4–2.6 ppm), and cyclohexane protons (δ ~1.2–2.2 ppm, multiplet patterns) .
  • 13C^{13}C-NMR: Confirm amide carbonyl (δ ~168–172 ppm) and acetyl carbonyl (δ ~170–175 ppm) .
  • Mass Spectrometry : HRMS should match the molecular formula (e.g., C17_{17}H19_{19}N2_2O2_2) with <2 ppm error .
  • X-ray Crystallography (if available): Resolve conformational details (e.g., cyclohexane chair vs. boat) and hydrogen-bonding motifs .

Advanced Research Questions

Q. How can researchers optimize reaction yields for This compound synthesis when encountering low purity?

  • Methodological Answer :
  • By-product Analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials, over-acetylated by-products).
  • Reaction Optimization :
  • Adjust stoichiometry (e.g., 1.2–1.5 equivalents of acetylating agent).
  • Control temperature (e.g., slow addition of acetyl chloride at –10°C to minimize side reactions) .
  • Workflow Enhancements : Consider flow chemistry for precise reagent mixing and reduced degradation .

Q. What strategies resolve contradictions in biological activity data for This compound analogs?

  • Methodological Answer :
  • Dose-Response Curves : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to rule out assay saturation artifacts.
  • Target Selectivity Profiling : Use kinase/GPCR panels to assess off-target effects (e.g., via competitive binding assays) .
  • Conformational Studies : Compare bioactive vs. inactive analogs using molecular docking or MD simulations to identify critical binding motifs (e.g., acetyl group orientation) .

Q. How does the acetyl group on the indole moiety influence the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to assess deacetylation rates.
  • Solubility : Measure logP (e.g., shake-flask method) to quantify hydrophobicity changes. Acetylation typically increases logP by ~0.5–1.0 units, reducing aqueous solubility .
  • Permeability : Use Caco-2 cell monolayers to evaluate intestinal absorption. Acetylation may enhance passive diffusion due to increased lipophilicity .

Data Analysis & Structural Insights

Q. What advanced techniques characterize the conformational dynamics of This compound in solution?

  • Methodological Answer :
  • NOESY NMR : Identify spatial proximities (e.g., between acetyl methyl and indole H-7 protons) to map 3D structure .
  • Variable-Temperature NMR : Detect rotational barriers in the cyclohexane ring (e.g., chair-chair interconversion) .
  • DFT Calculations : Model energetically favorable conformers and compare with experimental data .

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :
  • Force Field Refinement : Use QM/MM hybrid methods to improve docking accuracy (e.g., account for solvent effects in AutoDock Vina) .
  • Binding Assay Validation : Perform SPR (surface plasmon resonance) to measure binding kinetics (kon_{on}/koff_{off}) and compare with docking scores .
  • Crystal Structure Co-crystallization : Resolve protein-ligand interactions at atomic resolution (e.g., via X-ray crystallography) .

Biological Evaluation

Q. What in vitro assays are most suitable for evaluating the apoptosis-inducing potential of This compound?

  • Methodological Answer :
  • Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hours .
  • Apoptosis Markers : Measure caspase-3/7 activation (e.g., Caspase-Glo®) and Annexin V/PI staining via flow cytometry .
  • Mechanistic Studies : Perform Western blotting for Bcl-2/Bax ratio and cytochrome c release .

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